molecular formula C9H7NO3 B1603643 6-Hydroxy-1H-indole-3-carboxylic acid CAS No. 24370-78-3

6-Hydroxy-1H-indole-3-carboxylic acid

Cat. No. B1603643
CAS RN: 24370-78-3
M. Wt: 177.16 g/mol
InChI Key: NYORHELBFKLYBG-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Hydroxy-1H-indole-3-carboxylic acid, has been a subject of research. One of the methods involves the intramolecular heterocyclization of N-arylamines under microwave irradiation . Another method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-1H-indole-3-carboxylic acid consists of a benzene ring fused with a pyrrole ring, which is substituted at the 3-position with a carboxylic acid group and at the 6-position with a hydroxy group . The molecule has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .


Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, followed by dehydration to give heterodiene, which reacts with phthalhydrazide by the Michael-type reaction, then cyclization reaction and tautomerization to afford pyrazolo .


Physical And Chemical Properties Analysis

6-Hydroxy-1H-indole-3-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a flash point of 263.1±24.6 °C . It has a molar refractivity of 47.3±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 112.8±3.0 cm3 .

Scientific Research Applications

Drug Design and Synthesis

6-Hydroxy-1H-indole-3-carboxylic acid: is a valuable precursor in the synthesis of various biologically active compounds. Its indole core is a common motif in many pharmaceuticals, and modifications to this core can lead to new drugs with potential anticancer, antiviral, and anti-inflammatory properties . The hydroxy group adds an additional site for chemical modification, which can be exploited to increase the molecule’s reactivity or to introduce new pharmacophores.

Agriculture: Herbicide Development

In agriculture, derivatives of 6-Hydroxy-1H-indole-3-carboxylic acid have been explored as herbicides . These compounds can act as auxin receptor antagonists, disrupting plant growth and development. This application is particularly important for developing sustainable herbicides with high efficacy and low environmental impact.

Environmental Science: Microbiota Interaction

Environmental science benefits from the study of indole derivatives as they play a role in the interaction between host organisms and their microbiota . 6-Hydroxy-1H-indole-3-carboxylic acid can influence metabolic and immune responses, which is crucial for understanding and managing ecological systems and environmental health.

Material Science: Chemical Precursors

In material science, 6-Hydroxy-1H-indole-3-carboxylic acid serves as a chemical precursor for the synthesis of complex molecules . Its reactivity can be harnessed to create new materials with specific properties, potentially leading to innovations in this field.

Biochemistry: Metabolic Pathways

Biochemically, 6-Hydroxy-1H-indole-3-carboxylic acid is involved in tryptophan metabolism, which is essential for the biosynthesis of many natural products and secondary metabolites . Understanding its role in these pathways can lead to discoveries in human health, plant biology, and microbial ecology.

Pharmacology: Therapeutic Agent Development

Pharmacologically, 6-Hydroxy-1H-indole-3-carboxylic acid and its derivatives are being investigated for their therapeutic potential. They are used as reactants in the synthesis of compounds with various biological activities, including as potential anticancer immunomodulators and antituberculosis agents .

Mechanism of Action

Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . Indole-3-carboxylic Acid is a specific and competitive inhibitor of the potentiation of glycine of NMDA-gated current .

Future Directions

Indole and its derivatives show good therapeutic prospects. They are involved in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

6-hydroxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-1-2-6-7(9(12)13)4-10-8(6)3-5/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYORHELBFKLYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598111
Record name 6-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1H-indole-3-carboxylic acid

CAS RN

24370-78-3
Record name 6-Hydroxy-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24370-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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